molecular formula C13H13Cl2N3OS B5881423 3-[(2,4-dichlorophenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione

3-[(2,4-dichlorophenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B5881423
M. Wt: 330.2 g/mol
InChI Key: AVMAFXZYDDATKF-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorophenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. Its unique structure, which includes a triazole ring and dichlorophenoxy group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting hydrazine with carbon disulfide to form a hydrazinecarbodithioate intermediate, which is then cyclized with an appropriate aldehyde to form the triazole ring.

    Introduction of the dichlorophenoxy group: The triazole intermediate is then reacted with 2,4-dichlorophenol in the presence of a base such as potassium carbonate to introduce the dichlorophenoxy group.

    Addition of the methylprop-2-enyl group: Finally, the compound is alkylated with 2-methylprop-2-enyl bromide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dichlorophenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-[(2,4-dichlorophenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in the treatment of various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorophenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by binding to the heme iron. This inhibition can lead to the disruption of various metabolic pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    2,4-Dichlorophenoxyacetic acid: Contains the dichlorophenoxy group but lacks the triazole ring.

    Propiconazole: A triazole fungicide with a similar triazole ring structure.

Uniqueness

3-[(2,4-dichlorophenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione is unique due to its combination of a triazole ring, dichlorophenoxy group, and methylprop-2-enyl group. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3OS/c1-8(2)6-18-12(16-17-13(18)20)7-19-11-4-3-9(14)5-10(11)15/h3-5H,1,6-7H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMAFXZYDDATKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=NNC1=S)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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